![molecular formula C15H27NO11 B013670 N-[5-羟基-6-(羟甲基)-2-甲氧基-4-[3,4,5-三羟基-6-(羟甲基)氧杂-2-基]氧杂-3-基]乙酰胺 CAS No. 100836-88-2](/img/structure/B13670.png)

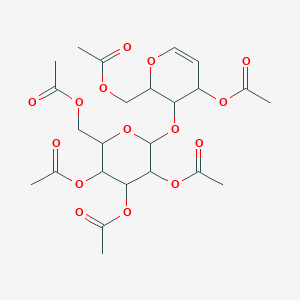

N-[5-羟基-6-(羟甲基)-2-甲氧基-4-[3,4,5-三羟基-6-(羟甲基)氧杂-2-基]氧杂-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

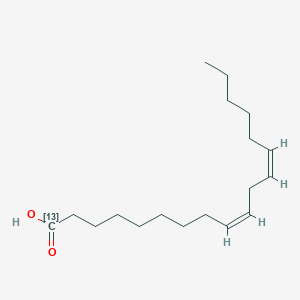

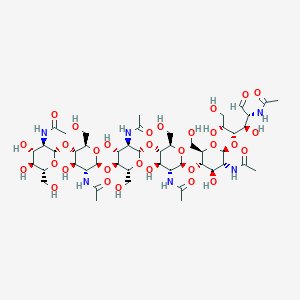

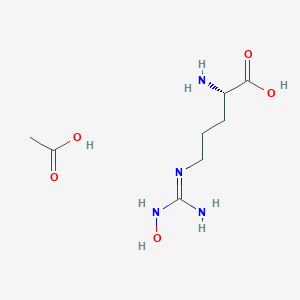

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide, also known as N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide, is a useful research compound. Its molecular formula is C15H27NO11 and its molecular weight is 397.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cancer Research and Therapeutics

The Thomsen-Friedenreich antigen (TF-Ag; Galbeta1-3GalNAcalpha-O-Ser/Thr) is a tumor-associated carbohydrate antigen overexpressed on the surface of several types of tumor cells . It plays a role in cancer cell adhesion and metastasis. Research into peptide mimics of TF-Ag aims to block these interactions and provide a survival advantage by impeding TF-Ag binding to vascular endothelium .

Immunology

The same TF-Ag is a target for immunotherapeutic strategies. Antibodies developed against TF-Ag, such as the monoclonal antibody JAA-F11, can block primary metastatic steps in cancer progression . Vaccines generating antibodies toward TF-Ag are expected to be clinically valuable, especially since even low levels of antibodies to TF-Ag seem to improve prognosis .

Glycobiology

In glycobiology, the study of the carbohydrate specificities of plant lectins like Amaranthus caudatus lectin (ACL) and peanut agglutinin (PNA) involves Galbeta1-3GalNAcalpha-O-Ser/Thr. These studies help understand the recognition factors of lectins, which are crucial for cell-cell and cell-matrix interactions .

Biochemical Assays

The compound is used in enzyme-linked lectinosorbent assays and inhibition assays to study the interaction of lectins with various mammalian structural units and natural polyvalent glycotopes . This helps in identifying the binding affinities and specificities of lectins towards different glycan structures.

作用机制

Target of Action

The primary target of Galbeta1,3GalNAcalpha-O-Me, also known as the α-gal epitope, is the glycosylation enzyme α1,3galactosyltransferase (α1,3GT) found in non-primate mammals, lemurs, and New-World monkeys . This enzyme plays a crucial role in the synthesis of the α-gal epitope . The compound also has a high affinity for the tumor-associated T-antigen disaccharide, making it relevant for many O-linked glycopeptide structures .

Mode of Action

The α-gal epitope interacts with the natural anti-Gal antibody produced by humans, apes, and Old-World monkeys . This interaction leads to a variety of immune responses, including the activation of the complement system, recruitment of antigen-presenting cells (APCs), and conversion of macrophages into pro-reparative macrophages .

Biochemical Pathways

The α-gal epitope is synthesized by the α1,3GT enzyme, which links galactose to Galβ1-4GlcNAc-R . This process is part of the broader glycosylation pathway, which plays a key role in various biological functions, including cell-cell adhesion, immune response, and protein folding .

Result of Action

The interaction between the α-gal epitope and the anti-Gal antibody triggers several beneficial immune responses. These include the destruction of pathogens, recruitment of APCs, and activation of macrophages into a pro-reparative state . This interaction can also lead to hyperacute rejection when organs from non-primate mammals are transplanted into humans or Old-World monkeys .

属性

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIHIQIYWZWIPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394767 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

CAS RN |

100836-88-2 |

Source

|

| Record name | Galbeta1,3GalNAcalpha-O-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13599.png)

![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)